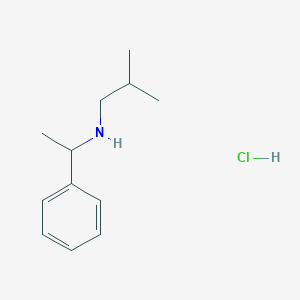

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride

Description

Properties

Molecular Formula |

C12H20ClN |

|---|---|

Molecular Weight |

213.75 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)9-13-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H |

InChI Key |

KVHBMBVVABKNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(C)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Overview

A well-documented method for synthesizing 2-methyl-2-phenylpropan-1-amine hydrochloride (a close analog structurally related to (2-methylpropyl)(1-phenylethyl)amine hydrochloride) involves the reduction of the corresponding nitrile using a borane complex, followed by acid salt formation.

Reaction Steps

- Stage 1: Reduction of 2-methyl-2-phenylpropanenitrile with dimethylsulfide borane complex (BH3·Me2S) in tetrahydrofuran (THF) at 0–20 °C for 16 hours.

- Stage 2: Treatment of the resulting amine with hydrogen chloride (HCl) in diethyl ether and water at 20 °C for 5 minutes to form the hydrochloride salt.

Experimental Details

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-2-phenylpropanenitrile (1 mmol, 0.15 mL) |

| Solvent | Tetrahydrofuran (4 mL) |

| Reducing agent | 2 M BH3·Me2S in THF (0.5 mL) |

| Temperature | 0 to 20 °C |

| Reaction time | 16 hours |

| Quenching | Methanol |

| Salt formation | 2 M HCl in diethyl ether, 5 min at 20 °C |

| Yield | Quantitative (0.19 g) |

| Product form | White solid (hydrochloride salt) |

Characterization

- ^1H NMR (300 MHz, CD3OD): δ 7.37–7.48 (m, 4H), 7.26–7.32 (m, 1H), 3.18 (s, 2H), 1.44 (s, 6H)

- MS (ESI) m/z [M+H]^+ calculated: 150.1; found: 150.2

Notes

- This method provides a high yield and purity.

- The borane reduction is selective and mild, preserving the stereochemistry if chiral centers are present.

- The hydrochloride salt is isolated by precipitation and washing with diethyl ether.

Synthesis via Grignard Reaction and Subsequent Salt Formation

Overview

Another synthetic route involves the reaction of a methyl-substituted ketone with ethyl magnesium halide (Grignard reagent) under inert conditions to form the corresponding amine intermediate, which can then be converted to the hydrochloride salt.

Reaction Conditions

- Starting material: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

- Grignard reagent: Ethyl magnesium bromide or ethyl magnesium chloride

- Solvent: Organic ethers such as diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran

- Temperature: Controlled cooling (5–20 °C)

- Concentration: 0.5 M to 2 M Grignard reagent preferred

Salt Formation

- The amine product is reacted with hydrochloric acid or other acids (hydrobromic acid, methanesulfonic acid, etc.) to form the corresponding acid addition salt, predominantly the hydrochloride.

Notes

- This method is advantageous for introducing alkyl groups stereoselectively.

- The reaction is scalable and environmentally acceptable.

- The salt formation step is flexible, allowing different acid salts depending on application needs.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Overview

For asymmetric synthesis targeting chiral this compound, several stereoselective methods have been reported:

- Pictet–Spengler reaction: Condensation of amino acid derivatives with aldehydes under acidic conditions to form chiral amines.

- Chiral auxiliary-directed asymmetric alkylation: Using auxiliaries such as (2R)-2-amino-2-phenylethanol to induce stereoselectivity.

- Asymmetric transfer hydrogenation: Employing chiral catalysts to reduce ketones or imines selectively.

- Enzymatic catalysis: Biocatalysts to achieve enantiomerically pure amines.

Typical Procedure Example

- Starting from L-tryptophan methyl ester, condensation with methyl 4-oxobutanoate under trifluoroacetic acid catalysis yields chiral intermediates.

- Subsequent hydrogenolysis and auxiliary removal yield optically pure amines.

Notes

- These methods are more complex but provide high enantiomeric excess (ee).

- Useful for pharmaceutical applications where stereochemistry is critical.

- Purification often involves chromatographic techniques.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| Borane reduction of nitrile | 2-methyl-2-phenylpropanenitrile | BH3·Me2S in THF, 0–20 °C, 16 h; HCl in ether | Quantitative | Simple, high yield, mild conditions |

| Grignard reaction on ketone | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | Ethyl MgCl or MgBr in ether, 5–20 °C; acid salt formation | Good to excellent | Scalable, stereoselective potential |

| Chiral auxiliary/asymmetric catalysis | Amino acid derivatives, aldehydes | Pictet–Spengler, chiral catalysts, enzymatic | Moderate to good | High stereoselectivity, complex |

Additional Notes and Considerations

- The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in diethyl ether or aqueous media, precipitating the salt.

- Purity levels of 95% or higher are achievable with proper crystallization and washing.

- Safety precautions include handling borane complexes and Grignard reagents under inert atmosphere and controlling exothermic reactions.

- Analytical characterization by NMR, MS, and melting point is essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-N-Isopropyl-1-phenylethylamine Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN (identical to the target compound) .

- Key Structural Difference : Substitution of the 2-methylpropyl group with an isopropyl group.

- This compound has been used in chiral resolution studies, indicating its utility in stereoselective synthesis .

Sibutramine Hydrochloride

- Molecular Formula: C₁₇H₂₆ClN (monohydrate: C₁₇H₂₉Cl₂NO) .

- Key Structural Difference : Incorporates a cyclobutanemethanamine core with a 4-chlorophenyl group and dimethylamine substituents.

- Pharmacological Activity: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for obesity treatment. The chlorophenyl and cyclobutane groups enhance binding to neurotransmitter transporters, a feature absent in the target compound .

2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClN .

- Key Structural Difference : Replaces the 1-phenylethyl group with a phenylcyclopropyl-ethyl chain.

- Research Findings : The cyclopropyl ring introduces conformational rigidity, which may increase receptor selectivity but reduce metabolic stability compared to the target compound’s flexible phenylethyl chain .

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClN .

- Key Structural Difference : Substitutes the phenylethyl group with a 2-chlorophenyl-methylpropyl moiety.

Ethyl(2-Methylpropyl)amine Hydrochloride

- Molecular Formula : C₅H₁₄ClN .

- Key Structural Difference : Simpler structure lacking aromatic groups.

- Applications : Used as a pharmaceutical intermediate for amide and ester synthesis. The absence of aromaticity limits its CNS activity compared to the target compound .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (2-Methylpropyl)(1-phenylethyl)amine HCl | C₁₁H₁₈ClN | 199.72 | Isobutyl, phenylethyl, secondary amine |

| (R)-N-Isopropyl-1-phenylethylamine HCl | C₁₁H₁₈ClN | 199.72 | Isopropyl, phenylethyl |

| Sibutramine HCl | C₁₇H₂₆ClN | 279.85 | Cyclobutanemethanamine, 4-chlorophenyl |

| 2-(1-Phenylcyclopropyl)ethan-1-amine HCl | C₁₁H₁₆ClN | 197.71 | Phenylcyclopropyl, ethylamine |

| [1-(2-Chlorophenyl)-2-methylpropyl]amine HCl | C₁₁H₁₆ClN | 197.71 | 2-Chlorophenyl, methylpropyl |

Research Findings and Implications

- Steric Effects : The 2-methylpropyl group in the target compound may hinder receptor binding compared to isopropyl analogs, impacting efficacy .

- Aromaticity vs. Chlorination : The unsubstituted phenyl group in the target compound likely reduces toxicity but may lower binding affinity compared to chlorinated derivatives like Sibutramine .

- Metabolic Stability : Flexible chains (e.g., phenylethyl) may increase metabolic degradation rates versus rigid structures (e.g., phenylcyclopropyl) .

Biological Activity

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is an organic compound that belongs to the class of amines, characterized by its unique structure comprising a branched alkyl group and a phenylethyl moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter systems, which may influence mood and cognitive functions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H17ClN

- Molecular Weight : 215.73 g/mol

The presence of both aliphatic and aromatic structures in its composition contributes to its distinct pharmacological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and behavior. This modulation is critical in understanding the compound's implications in psychiatric and neurological disorders.

Table 1: Potential Neurotransmitter Interactions

| Neurotransmitter | Interaction Type | Potential Effects |

|---|---|---|

| Dopamine | Agonist | Mood enhancement |

| Serotonin | Modulator | Anxiety reduction |

| Norepinephrine | Inhibitor | Stress response modulation |

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound. For instance, it has been shown to exhibit varying degrees of agonistic activity at different receptor sites, which is crucial for its therapeutic potential.

Case Study: Binding Affinity Analysis

A study conducted on various analogs of diphenethylamines, including this compound, demonstrated significant binding affinities to opioid receptors, particularly the kappa-opioid receptor (KOP). The findings are summarized in Table 2.

Table 2: Binding Affinities of this compound

| Receptor Type | Binding Affinity (nM) | Selectivity |

|---|---|---|

| Kappa-opioid (KOP) | 50 | High |

| Mu-opioid (MOP) | 200 | Moderate |

| Delta-opioid (DOP) | 300 | Low |

The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter release and receptor activation. This action may lead to enhanced dopaminergic signaling, contributing to improved mood and cognitive function.

Safety and Efficacy

The safety profile of this compound has been assessed through various toxicological studies. It is essential to establish a clear understanding of its therapeutic window and potential side effects before considering clinical applications.

Table 3: Safety Profile Summary

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Exposure | Moderate risk |

| Carcinogenic Potential | Not established |

Q & A

Q. What are the optimal synthetic routes for (2-Methylpropyl)(1-phenylethyl)amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

Answer:

- Key Methods :

- Reductive Amination : React 1-phenylethylamine with 2-methylpropyl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert atmosphere. Adjust pH to 6–7 to favor selective amine formation .

- Catalytic Coupling : Use palladium catalysts (e.g., Pd/C) for cross-coupling reactions between aryl halides and alkylamines. Solvent choice (e.g., dichloromethane) and temperature control (60–80°C) are critical to minimize side products .

- Optimization Strategies :

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

- Characterization Techniques :

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 1.0–1.2 ppm (2-methylpropyl CH₃), δ 2.5–3.0 ppm (N-CH₂), and aromatic protons (δ 7.2–7.4 ppm) .

- ¹³C NMR : Peaks at ~22 ppm (CH₃ of 2-methylpropyl) and 50–55 ppm (N-CH₂) confirm alkyl chain connectivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Answer:

- Common Issues :

- Impurity Peaks : May arise from unreacted starting materials (e.g., residual 1-phenylethylamine). Use preparative HPLC with a C18 column (acetonitrile/water gradient) for further purification .

- Diastereomer Formation : If chirality is present (e.g., in 1-phenylethylamine), use chiral chromatography (Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity .

- Advanced Techniques :

Q. What methodologies are recommended for studying the compound’s interactions with serotonin receptors (e.g., 5-HT2C)?

Answer:

- In Vitro Assays :

- Radioligand Binding : Use [³H]-mesulergine as a radioligand. Incubate with HEK293 cells expressing 5-HT2C receptors. Calculate IC₅₀ values via nonlinear regression .

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP accumulation (ELISA) to assess agonist/antagonist activity .

- Data Interpretation :

- Compare binding affinity (Ki) with structurally similar compounds (e.g., sibutramine derivatives) to infer SAR .

- Address discrepancies (e.g., partial vs. full agonism) by testing under varied pH or co-factor conditions .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Considerations :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., reductive amination) .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.